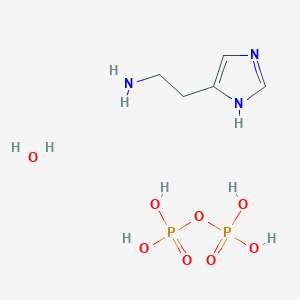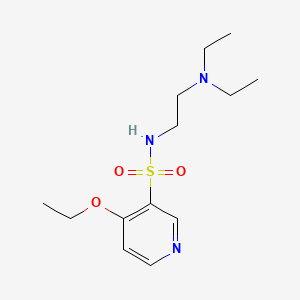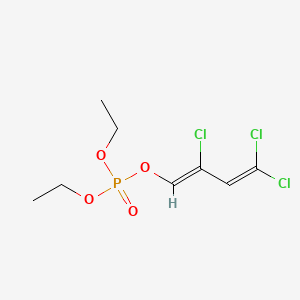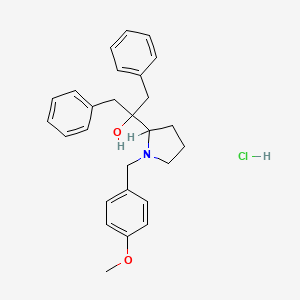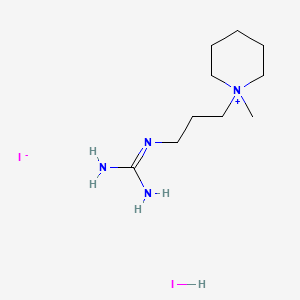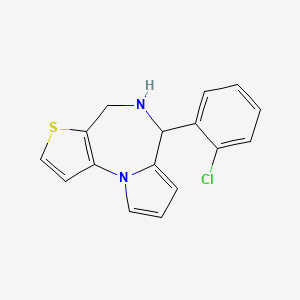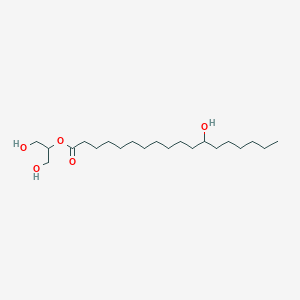
Oxazolo(5,4-b)pyridin-2(1H)-one, 1-(4-(4-(4-fluorophenyl)-1-piperazinyl)butyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxazolo(5,4-b)pyridin-2(1H)-one, 1-(4-(4-(4-fluorophenyl)-1-piperazinyl)butyl)- is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by its unique structure, which includes an oxazole ring fused to a pyridine ring, and a piperazine moiety attached to a fluorophenyl group. The presence of these functional groups imparts significant chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Oxazolo(5,4-b)pyridin-2(1H)-one, 1-(4-(4-(4-fluorophenyl)-1-piperazinyl)butyl)- typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of aldehydes, 1,3-cyclodiones, and 5-amino-1-phenyl-pyrazoles in the presence of a catalyst such as pyridine-2-carboxylic acid can yield the desired oxazole-pyridine structure . The reaction conditions often involve moderate temperatures and the use of solvents like ethanol or chloroform.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Catalysts and solvents are carefully selected to optimize the reaction conditions and minimize waste.
Chemical Reactions Analysis
Types of Reactions
Oxazolo(5,4-b)pyridin-2(1H)-one, 1-(4-(4-(4-fluorophenyl)-1-piperazinyl)butyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Ethanol, chloroform, dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.
Scientific Research Applications
Oxazolo(5,4-b)pyridin-2(1H)-one, 1-(4-(4-(4-fluorophenyl)-1-piperazinyl)butyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Oxazolo(5,4-b)pyridin-2(1H)-one, 1-(4-(4-(4-fluorophenyl)-1-piperazinyl)butyl)- involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain kinases or ion channels, leading to changes in cellular signaling and function .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-b]quinolinones: These compounds share a similar heterocyclic structure and exhibit comparable biological activities.
Triazole-pyrimidine hybrids: Known for their neuroprotective and anti-inflammatory properties.
Uniqueness
Oxazolo(5,4-b)pyridin-2(1H)-one, 1-(4-(4-(4-fluorophenyl)-1-piperazinyl)butyl)- is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.
Properties
CAS No. |
162254-23-1 |
|---|---|
Molecular Formula |
C20H23FN4O2 |
Molecular Weight |
370.4 g/mol |
IUPAC Name |
1-[4-[4-(4-fluorophenyl)piperazin-1-yl]butyl]-[1,3]oxazolo[5,4-b]pyridin-2-one |
InChI |
InChI=1S/C20H23FN4O2/c21-16-5-7-17(8-6-16)24-14-12-23(13-15-24)10-1-2-11-25-18-4-3-9-22-19(18)27-20(25)26/h3-9H,1-2,10-15H2 |
InChI Key |
NWWIANVERZWOLK-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCCCN2C3=C(N=CC=C3)OC2=O)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


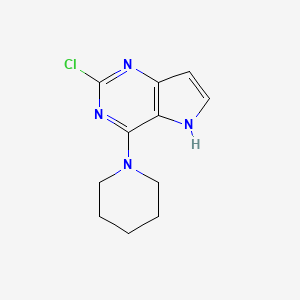
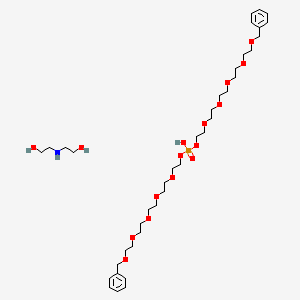


![9-(2-chlorophenyl)-N-(furan-2-ylmethyl)-3-methyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide](/img/structure/B12729527.png)
